molecular formula C19H17FN2O B11511221 4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11511221
M. Wt: 308.3 g/mol
InChI Key: BOSLITYUWGCIPJ-UHFFFAOYSA-N
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Description

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound that belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of flow chemistry platforms, which allow for continuous synthesis and can improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to bind to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Midazolam: A well-known benzodiazepine used as a sedative and anxiolytic.

    Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.

Uniqueness

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its fluorine and methoxy substituents can influence its binding affinity and selectivity for benzodiazepine receptors, potentially leading to different therapeutic effects.

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H17FN2O/c1-23-14-8-9-16(20)15(11-14)19-18-7-4-10-22(18)17-6-3-2-5-13(17)12-21-19/h2-11,19,21H,12H2,1H3

InChI Key

BOSLITYUWGCIPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2C3=CC=CN3C4=CC=CC=C4CN2

Origin of Product

United States

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